4-(4-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione 4-(4-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Brand Name: Vulcanchem
CAS No.: 1185074-88-7
VCID: VC4444650
InChI: InChI=1S/C21H22N2O3S/c1-2-16-9-11-17(12-10-16)23-15-20(21(24)22-13-5-6-14-22)27(25,26)19-8-4-3-7-18(19)23/h3-4,7-12,15H,2,5-6,13-14H2,1H3
SMILES: CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4
Molecular Formula: C21H22N2O3S
Molecular Weight: 382.48

4-(4-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

CAS No.: 1185074-88-7

Cat. No.: VC4444650

Molecular Formula: C21H22N2O3S

Molecular Weight: 382.48

* For research use only. Not for human or veterinary use.

4-(4-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione - 1185074-88-7

Specification

CAS No. 1185074-88-7
Molecular Formula C21H22N2O3S
Molecular Weight 382.48
IUPAC Name [4-(4-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C21H22N2O3S/c1-2-16-9-11-17(12-10-16)23-15-20(21(24)22-13-5-6-14-22)27(25,26)19-8-4-3-7-18(19)23/h3-4,7-12,15H,2,5-6,13-14H2,1H3
Standard InChI Key FOAFJDGQZCPOEZ-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4

Introduction

4-(4-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound belonging to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific compound features a benzothiazine core fused with a pyrrolidine ring and substituted with an ethylphenyl group.

Synthesis

The synthesis of 4-(4-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves a multi-step process. This includes reactions with various reagents and catalysts under controlled conditions to ensure high yields and purity of the final product.

Synthesis Steps

  • Starting Materials: The synthesis begins with appropriate starting materials, such as benzothiazine derivatives and pyrrolidine-based compounds.

  • Condensation Reactions: These materials undergo condensation reactions to form the core structure.

  • Substitution Reactions: Further substitution reactions are performed to introduce the ethylphenyl group.

Biological Activities and Applications

Benzothiazine derivatives, including 4-(4-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione, have been studied for their potential therapeutic applications. These include anti-inflammatory, antimicrobial, and anticancer effects. The compound's ability to interact with specific molecular targets can affect various signaling pathways critical for cell survival and proliferation.

Biological Activities Table

ActivityDescription
Anti-inflammatoryPotential to reduce inflammation
AntimicrobialAbility to inhibit microbial growth
AnticancerPotential to inhibit cancer cell proliferation

Mechanism of Action

The mechanism of action for 4-(4-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. This interaction can modulate signaling pathways that are crucial for cell survival and proliferation, making it a candidate for further research in cancer treatment and other diseases.

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